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Mechanism of Action & Selectivity Profile

CYC116 is a potent, ATP-competitive small-molecule inhibitor that primarily targets Aurora Kinase A and
B [1].

e Primary Targets: It inhibits Aurora A and Aurora B with very high and nearly equal potency, with Kis
of 8 nM and 9.2 nM, respectively [2] [1].

e Selectivity: CYC116 demonstrates good selectivity against other kinases. Its potency against Aurora
kinases is about 50-fold greater than against CDKs [1].

e Secondary Targets: It also shows inhibitory activity against VEGFR2, FLT3, Src, and Lck, but with
significantly lower potency (Ki values in the nanomolar range for VEGFR2 and FLT3) [2] [1]. It is not
active against PKA, Akt/PKB, PKC, GSK-3a/3, CK2, PIk1, or SAPK2A [1].

The following diagram illustrates the cellular mechanism and consequences of Aurora kinase inhibition by

CYC116.

© 2026 Smolecule. All rights reserved. 1/6 Tech Support


https://www.smolecule.com/products/s524692?utm_src=pdf-body
https://www.smolecule.com/products/s524692?utm_src=pdf-interest
https://www.selleckchem.com/products/CYC116.html
https://www.medchemexpress.com/CYC-116.html?srsltid=AfmBOoqTo7FV8IWAEIbvtC2Q7X-oWquUqjxxFenfJhN85Fw_skqUvWAV
https://www.selleckchem.com/products/CYC116.html
https://www.selleckchem.com/products/CYC116.html
https://www.medchemexpress.com/CYC-116.html?srsltid=AfmBOoqTo7FV8IWAEIbvtC2Q7X-oWquUqjxxFenfJhN85Fw_skqUvWAV
https://www.selleckchem.com/products/CYC116.html
https://www.selleckchem.com/products/CYC116.html
https://www.smolecule.com/products/s524692?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Root Cause Analysis & Performance Maximization

S m O | e C U | e Specifications & Pricing

[CYC 116 Inhibitoa [Experimental Readouta

:

Inhibits Aurora A/B Immunofluorescence: Western Blot: Flow Cytometry:
(Ki: 8 nM /9.2 nM) pH3Ser10 pH3Ser10, Aurora A/B Cell Cycle (Polyploidy)

Blocks Histone H3
Phosphorylation (Ser10)

Gailure of Cytokinesia

Golyploidy & Cell Deat}D

Click to download full resolution via product page

Key Quantitative & Cellular Assay Data

The table below summarizes the half-maximal inhibitory concentration (ICso) of CYC116 across various

human cancer cell lines, as measured by MTT antiproliferative assays over 96 hours [2] [1].

Cell Line Cancer Type CYC116 ICso (pM)
MV4-11 Acute Myelogenous Leukemia 0.034 [2] [1]
MES-SA Uterine Sarcoma 0.09 [2] [1]
COL0O205 Colon Cancer 0.241 [2] [1]
Saos-2 Osteosarcoma 0.11 [2] [1]

© 2026 Smolecule. All rights reserved. 2/6 Tech Support


https://www.smolecule.com/products/s524692?utm_src=pdf-body-img
https://www.medchemexpress.com/CYC-116.html?srsltid=AfmBOoqTo7FV8IWAEIbvtC2Q7X-oWquUqjxxFenfJhN85Fw_skqUvWAV
https://www.selleckchem.com/products/CYC116.html
https://www.medchemexpress.com/CYC-116.html?srsltid=AfmBOoqTo7FV8IWAEIbvtC2Q7X-oWquUqjxxFenfJhN85Fw_skqUvWAV
https://www.selleckchem.com/products/CYC116.html
https://www.medchemexpress.com/CYC-116.html?srsltid=AfmBOoqTo7FV8IWAEIbvtC2Q7X-oWquUqjxxFenfJhN85Fw_skqUvWAV
https://www.selleckchem.com/products/CYC116.html
https://www.medchemexpress.com/CYC-116.html?srsltid=AfmBOoqTo7FV8IWAEIbvtC2Q7X-oWquUqjxxFenfJhN85Fw_skqUvWAV
https://www.selleckchem.com/products/CYC116.html
https://www.medchemexpress.com/CYC-116.html?srsltid=AfmBOoqTo7FV8IWAEIbvtC2Q7X-oWquUqjxxFenfJhN85Fw_skqUvWAV
https://www.selleckchem.com/products/CYC116.html
https://www.smolecule.com/products/s524692?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Root Cause Analysis & Performance Maximization

S m O | e C U | e Specifications & Pricing

Cell Line Cancer Type CYC116 ICso (M)
HCT-116 Colon Cancer 0.34 [2] [1]

HL-60 Leukemia 0.372 [2] [1]
CCRF-CEM Leukemia 0.471 [2] [1]

A549 Lung Cancer 0.48 [2]

HelLa Cervical Cancer 0.59 [2] [1]

MCF7 Breast Cancer 0.599 [2] [1]

Detailed Experimental Protocols

Here are standard methodologies used to evaluate the effects of CYC116 in a research setting.

In Vitro Kinase Assay

This protocol measures the direct inhibition of Aurora kinase enzymatic activity [1].

e Reaction Volume: 25 pL.

o Buffer: 25 mM B-glycerophosphate, 20 mM Tris/HCI (pH 7.5), 5 mM EGTA, 1 mM DTT, 1 mM
NasVOa.

e Substrate: 10 ug of kemptide peptide.

¢ Enzyme: Recombinant Aurora A or Aurora B kinase. Note: Aurora B requires pre-activation with inner
centromere protein (INCENP) for 60 minutes at 30°C prior to the assay.

e Starting Reaction: Add 5 pL of Mg/ATP mix (15 mM MgClz, 100 uM ATP, with y-32P-ATP).

¢ Incubation: 30 minutes at 30°C.

e Termination: Stop the reaction with 25 puL of 75 mM HsPOa.

Cell-Based MTT Proliferation Assay

This protocol determines the compound's cytotoxicity and anti-proliferative activity [1].
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Cell Seeding: Plate cells in 96-well plates according to their doubling time and incubate overnight.
Compound Treatment: Prepare a 3-fold dilution series of CYC116 in DMSO, then dilute in cell
culture medium. Add to cells in triplicate.

Incubation Time: 72 or 96 hours at 37°C.

MTT Incubation: Remove medium, wash with PBS, and add 20 uL/well of MTT solution (5 mg/mL).
Incubate in the dark for 4 hours.

Solubilization & Measurement: Remove MTT solution, wash with PBS, and solubilize the formazan
dye with 200 pL/well of DMSO. Measure absorbance at 540 nm.

Functional Cell Assay (Western Blot)

This

protocol assesses target engagement in cells by measuring inhibition of histone H3 phosphorylation [1].

Cell Line: Hela cells.

Treatment: Apply 1.25 pM CYC116.

Incubation Time: 7 hours.

Analysis: Perform Western blot analysis to detect the complete inhibition of histone H3
phosphorylation.

Troubleshooting Common Experimental Issues

Problem: Lack of Expected Phenotype (Polyploidy) in Cell Culture

o Potential Cause: The cell line may be less sensitive, or the inhibitor concentration/duration is
insufficient.

o Solution: Perform a dose-response curve (e.g., 0.07-10 uM) and confirm target engagement
by monitoring the reduction of phosphorylated Histone H3 (Ser10) via immunofluorescence or
Western blot [1]. Extend treatment time to at least 48 hours to allow for the accumulation of
polyploid cells, which can be detected by FACS analysis [1].

Problem: High Cytotoxicity at Low Nanomolar Concentrations

o Potential Cause: The observed effect might be driven by inhibition of secondary targets like
VEGFR2 or FLT3, especially in sensitive cell lines (e.g., MV4-11 leukemia cells have an ICso of
34 nM) [2] [1].

o Solution: Use this data to your advantage if targeting these pathways is desirable. If seeking a
pure Aurora kinase-driven effect, consider comparing results across a panel of cell lines with
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different sensitivities and use the phenotypic hallmark of polyploidy to confirm the on-target
mechanism [3] [1].

e Problem: Off-Target Effects in Complex Models

o Potential Cause: The additional inhibition of VEGFR2 by CYC116 (Ki = 44 nM) can confound
results in in vivo models by affecting angiogenesis [2] [1].

o Solution: In animal studies, this anti-angiogenic effect may contribute to the overall antitumor
efficacy [1]. When designing experiments, account for this multi-target activity as a feature of
the compound's mechanism.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2026 Smolecule. All rights reserved. 5/6 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC12175390/
https://www.selleckchem.com/products/CYC116.html
https://www.medchemexpress.com/CYC-116.html?srsltid=AfmBOoqTo7FV8IWAEIbvtC2Q7X-oWquUqjxxFenfJhN85Fw_skqUvWAV
https://www.selleckchem.com/products/CYC116.html
https://www.selleckchem.com/products/CYC116.html
https://www.smolecule.com/products/s524692?utm_src=pdf-custom-synthesis
https://www.selleckchem.com/products/CYC116.html
https://www.medchemexpress.com/CYC-116.html?srsltid=AfmBOoqTo7FV8IWAEIbvtC2Q7X-oWquUqjxxFenfJhN85Fw_skqUvWAV
https://pmc.ncbi.nlm.nih.gov/articles/PMC12175390/
https://www.smolecule.com/products/b524692#cyc116-minimizing-off-target-effects-kinase-inhibition
https://www.smolecule.com/products/b524692#cyc116-minimizing-off-target-effects-kinase-inhibition
https://www.smolecule.com/products/b524692#cyc116-minimizing-off-target-effects-kinase-inhibition
https://www.smolecule.com/contact?utm_src=support
https://www.smolecule.com/products/s524692?utm_src=pdf-bulk
https://www.smolecule.com/products/s524692?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Smolecule

Root Cause Analysis & Performance Maximization

Specifications & Pricing

Smolecule Contact
) o Address: Ontario, CA 91761, United

Your Ultimate Destination for Small-Molecule (aka. States

smolecule) Compounds, Empowering Innovative

Research Solutions Beyond Boundaries. Phone: (512) 262-9938
Email: info@smolecule.com
Web: www.smolecule.com

© 2026 Smolecule. All rights reserved. 6/6 Tech Support


https://www.smolecule.com/products/s524692?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

